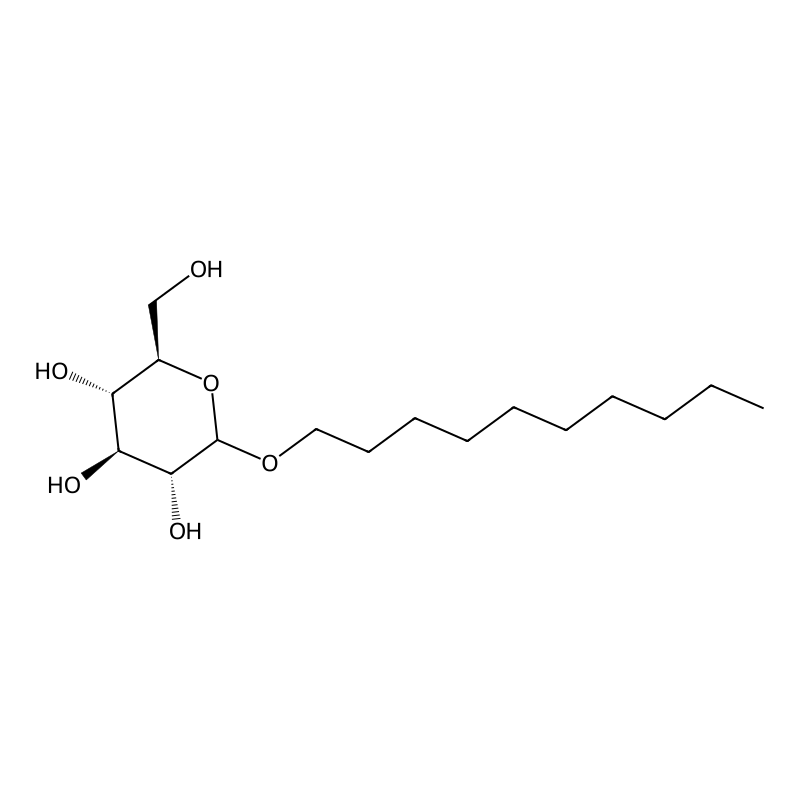

Decyl glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Drug Delivery

- Transdermal Drug Delivery: Studies suggest decyl glucoside's potential as a penetration enhancer for transdermal drug delivery. An animal study demonstrated that decyl glucoside, when used in an emulsion, facilitated the effective delivery of the anti-cancer drug 5-fluorouracil through the skin, potentially paving the way for topical treatment options [].

Formulation Science

- Emulsion Stabilization: Decyl glucoside exhibits stabilizing properties in emulsions, a crucial aspect of formulation development. Research suggests its effectiveness in stabilizing nanosuspensions for dermal delivery, potentially improving the stability and efficacy of topical drug formulations [].

Environmental Applications

Decyl glucoside is a non-ionic surfactant widely used in cosmetic formulations, particularly in products designed for sensitive skin, such as baby shampoos and cleansers. It is derived from renewable plant sources, specifically the reaction of glucose obtained from corn starch with decanol, a fatty alcohol typically sourced from coconut or palm oil. This compound is valued for its mildness, biodegradability, and compatibility with various skin types, making it a popular choice among natural personal care brands .

Decyl glucoside is generally considered safe for topical use []. Studies have shown low toxicity and minimal irritation potential. However, concentrated forms may cause mild eye irritation; proper handling precautions are recommended.

Limitations

Extensive research on decyl glucoside's applications in broader scientific fields is limited. Most current research focuses on its use and safety in cosmetic formulations [].

Future Research Directions

Potential future research areas for decyl glucoside include:

- Exploring its effectiveness in bioremediation processes for oil spill cleanup due to its surface-active properties.

- Investigating its use in drug delivery systems to enhance the absorption and bioavailability of drugs.

- Studying its potential applications in agricultural formulations as a wetting agent or pesticide emulsifier.

The primary chemical reaction involved in the synthesis of decyl glucoside is the glycosylation of decanol with glucose. This reaction can be summarized as follows:

This process involves the formation of a glycosidic bond between the hydroxyl group of glucose and the hydroxyl group of decanol. The reaction typically occurs under acidic conditions to facilitate the formation of the glycosidic linkage .

Decyl glucoside exhibits low toxicity and is generally considered safe for use in personal care products. It acts as a surfactant by reducing surface tension, which helps in emulsifying oils and dirt, allowing them to be washed away easily. Additionally, it possesses moisturizing properties that can enhance skin hydration. The compound has been shown to be effective in mild cleansing applications without disrupting the skin's natural barrier .

The synthesis of decyl glucoside can be achieved through several methods, including:

- Acid-Catalyzed Glycosylation: This traditional method involves mixing glucose and decanol under acidic conditions to promote glycosidic bond formation.

- Enzymatic Synthesis: Utilizing specific enzymes (glycosyltransferases) to catalyze the reaction between glucose and decanol can yield decyl glucoside under milder conditions, making it more environmentally friendly.

- Green Chemistry Approaches: Recent advancements focus on using renewable resources and minimizing waste during production, aligning with sustainable practices in chemical manufacturing .

Decyl glucoside is utilized across various industries due to its versatile properties:

- Cosmetics: Commonly found in shampoos, body washes, facial cleansers, and lotions due to its gentle cleansing ability.

- Household Products: Used in eco-friendly cleaning agents and detergents.

- Pharmaceuticals: Acts as an excipient in drug formulations.

- Food Industry: Occasionally used as an emulsifier in food products .

Research on decyl glucoside indicates that it interacts well with other surfactants and ingredients commonly used in formulations. It can enhance foaming properties when combined with other mild surfactants while maintaining low irritation potential. Studies have shown that it does not significantly alter the efficacy of active ingredients in cosmetic formulations, making it an excellent co-surfactant .

Decyl glucoside belongs to a broader class of alkyl glucosides. Here are some similar compounds along with their unique characteristics:

| Compound Name | Source | Unique Features |

|---|---|---|

| Cocamidopropyl Betaine | Coconut oil | Amphoteric surfactant; provides thickening effects |

| Lauryl Glucoside | Derived from glucose | Similar mildness; often used in hair care products |

| Coco-Glucoside | Coconut oil | Biodegradable; often used in baby products |

| Butyl Glucoside | Derived from glucose | Used primarily as a solvent; less common in cosmetics |

| Caprylyl/Capryl Glucoside | Mixed fatty alcohols | Known for its high solubility; used in skin care |

Decyl glucoside stands out due to its excellent biodegradability, mildness on skin, and versatility across various formulations compared to other surfactants that may have harsher effects or lower environmental profiles .

Fischer glycosylation remains the cornerstone of decyl glucoside synthesis, involving acid-catalyzed condensation of D-glucose and 1-decanol. The reaction proceeds via:

- Protonation of the anomeric hydroxyl group by Brønsted acids (e.g., H~2~SO~4~, sulfamic acid), forming an oxocarbenium ion intermediate.

- Nucleophilic attack by decanol, followed by ring closure to yield α- and β-anomers. The α/β ratio depends on reaction kinetics, with α-anomers dominating under thermodynamic control.

Modern adaptations enhance efficiency and sustainability:

- Micellar catalysis: Dodecylbenzenesulfonic acid (DBSA) acts as both surfactant and catalyst, achieving 99% glucose conversion at 80°C in solvent-free conditions. Micelles sequester water, shifting equilibrium toward glycoside formation (Table 1).

- Continuous flow systems: Packed-bed reactors with heterogeneous acid catalysts (e.g., H-beta zeolite) enable gram-scale production with consistent α/β ratios.

Table 1: Glucose conversion in micellar Fischer glycosylation

| Catalyst | Temperature (°C) | Water (wt.%) | Conversion (%) |

|---|---|---|---|

| DBSA | 80 | – | 99.0 |

| APG + CH~3~SO~3~H | 80 | – | 45.7 |

Enzymatic Biocatalysis: β-Glucosidases and Reverse Hydrolysis

β-Glucosidases (EC 3.2.1.21) catalyze decyl glucoside synthesis via reverse hydrolysis, leveraging their aglycone-binding pockets for regioselectivity. Key advancements include:

- N189F dalcochinase mutant: Exhibits 57.5 mol% yield of decyl β-D-glucopyranoside in buffer-saturated decanol at 30°C. STD-NMR confirms stronger interactions at aglycone sites, favoring long-chain alcohol binding.

- Non-aqueous media: Ionic liquids (e.g., [BMIm][PF~6~]) increase substrate solubility, achieving 64 mol% yield in 50% [BMIm][PF~6~]/20% decanol mixtures.

Mechanistic steps:

- Glycone activation: Enzyme stabilizes glucose’s oxocarbenium-like transition state.

- Nucleophilic substitution: Decanol attacks the anomeric carbon, forming β-1-O-decyl linkage.

Solvent-Free and Green Synthesis Approaches

Solvent-free methodologies reduce environmental impact while maintaining high yields:

- Triethylphosphite/TBAB system: Activates glycosyl chlorides under air, achieving α-selectivity >95% without protecting groups.

- Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 81% yield in 2 h vs. 24 h conventionally).

Green catalysts:

- Sulfamic acid: Non-corrosive, reusable, and achieves 85% yield with α:β = 6:1.

- Heteropoly acids: Silicotungstic acid sol-gel catalysts enable 98.2% conversion without neutralization steps.

Zeolite-Catalyzed Direct Glucosidation: Acidity and Selectivity

Zeolites balance Brønsted acidity and pore structure to optimize glycosidation:

- H-Beta zeolite: 30% glucose conversion with 60.56% α-glucopyranoside selectivity due to strong acid sites (Table 2).

- Mesoporous silica sol-gel: 98.2% conversion at 110–120°C, facilitated by high surface area and water removal under vacuum.

Table 2: Zeolite performance in decyl glucoside synthesis

| Catalyst | Conversion (%) | α-Glucopyranoside (%) |

|---|---|---|

| H-Beta | 30.0 | 60.56 |

| Montmorillonite | 30.0 | 63.78 |

Transglycosylation vs. Direct Glycosylation: Yield and Purity Comparisons

Transglycosylation:

- Uses activated donors (e.g., cellobiose) with β-glucosidases, yielding >90% purity but requiring costly substrates.

- Limited to lab-scale due to enzyme inhibition by glucose.

Direct glycosylation:

- Fischer method: Achieves 99% conversion but requires post-synthesis purification to remove anomeric mixtures.

- Enzymatic reverse hydrolysis: Lower yields (≤67 mol%) but higher β-selectivity and minimal byproducts.

Table 3: Yield comparison of synthesis methods

| Method | Yield (%) | Selectivity | Scalability |

|---|---|---|---|

| Fischer glycosylation | 99.0 | α > β | Industrial |

| Enzymatic reverse hydrolysis | 64.0 | β only | Pilot-scale |

The choice of acid catalyst significantly impacts reaction efficiency and product selectivity in decyl glucoside synthesis. Traditional sulfonic acids, such as p-toluenesulfonic acid (pTSA), are widely used due to their strong Brønsted acidity. In a typical synthesis, pTSA (0.5–1.0 g) facilitates glycosidation at 90–110°C under vacuum, achieving yields exceeding 93.5% [4]. However, homogeneous sulfonic acids face challenges in catalyst recovery and product purification.

Solid acid systems, such as microporous zeolites and silica-supported sulfuric acid, offer sustainable alternatives. H-FAU(3) zeolite, characterized by a low Si/Al ratio (3.0), exhibits superior performance in glycosidation, achieving 70% glucose conversion and high decyl glucoside yields [2]. Its large pore volume (1150 ų) and acid site density enable spatial restriction effects that favor monoglycoside formation through transition-state stabilization [2]. Comparatively, sulfuric acid immobilized on silica (H~2~SO~4~-silica) reduces reaction times by 50% and minimizes alcohol solvent requirements while maintaining yields above 72% [5].

Table 1: Catalyst Performance in Decyl Glucoside Synthesis

| Catalyst Type | Loading | Temperature (°C) | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| p-Toluenesulfonic acid | 0.2 equiv | 110 | 95 | 93.5 [4] |

| H-FAU(3) zeolite | 10 wt% | 120 | 70 | 65 [2] |

| H~2~SO~4~-silica | 50 mg/mmol | 65 | 85 | 72 [5] |

| Sulfamic acid | 0.2 equiv | 80 | 81 | 81 [5] |

Solid acids outperform homogeneous counterparts in recyclability, with H-FAU(3) retaining 90% activity after five cycles [2]. However, sulfonic acids like sulfamic acid (pK~a~ = 1.0) provide milder conditions, reducing side reactions such as glucose degradation [5].

Ionic Liquids and Deep Eutectic Solvents in Reaction Engineering

While ionic liquids (ILs) and deep eutectic solvents (DESs) are underexplored in decyl glucoside synthesis, their potential lies in enhancing reactant solubility and modulating acid strength. Current research prioritizes solid acids and sulfonic acids, but ILs like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) could stabilize glycosylation intermediates through hydrogen bonding. Similarly, DESs composed of choline chloride and urea might improve glucose dissolution in decanol, though no direct studies confirm this. Future investigations could evaluate IL-DES hybrid systems to optimize mass transfer and reduce energy inputs.

Role of Co-Solvents in Enhancing Monoglycoside Selectivity

Co-solvents address the limited miscibility of glucose in decanol, which often leads to oligomerization. In micellar systems, dodecylbenzenesulfonic acid (DBSA) acts as both surfactant and catalyst, creating a biphasic microemulsion that increases interfacial contact [5]. This setup confines water byproducts within micelles, shifting equilibrium toward monoglycosides (yield: 85% vs. 45.7% in non-micellar systems) [5]. Adjusting the decanol-to-glucose ratio to 4:1 further suppresses oligomer formation by reducing local glucose concentration [4].

Kinetic vs. Thermodynamic Control in Anomer Formation

Anomer distribution in decyl glucoside is governed by reaction kinetics and thermodynamics. Al^3+^-catalyzed glycosidation follows a six-membered ring-closure mechanism, favoring methyl glucopyranoside (thermodynamic product) due to transition-state stabilization in zeolite pores [3]. In contrast, sulfamic acid promotes kinetic control, yielding α-anomers (α:β = 6:1) at 80°C [5]. Elevated temperatures (>100°C) enable equilibration to β-anomers, as seen in H-FAU(3)-catalyzed reactions [2].

Table 2: Anomer Selectivity Under Different Conditions

| Catalyst | Temperature (°C) | α:β Ratio | Control Mechanism |

|---|---|---|---|

| Sulfamic acid | 80 | 6:1 | Kinetic [5] |

| H-FAU(3) zeolite | 120 | 1:2 | Thermodynamic [2] |

| Al^3+^-methanol | 100 | 1:3 | Thermodynamic [3] |

Decyl glucoside exhibits exceptional surfactant properties that stem from its unique amphiphilic molecular structure, which combines a hydrophilic glucose head group with a hydrophobic decyl chain [1] [2]. As a non-ionic surfactant, decyl glucoside demonstrates remarkable surface activity by significantly reducing surface tension between immiscible phases [3] [4].

The critical micelle concentration of decyl glucoside has been determined through multiple analytical methods to be approximately 2.5 millimolar, with surface tension measurements showing consistent values around 29 millinewtons per meter at this concentration [5] [6]. This relatively low critical micelle concentration indicates high surface activity and efficient micelle formation, making decyl glucoside particularly effective as a primary or secondary surfactant in various formulations [7].

Table 1: Critical Micelle Concentration and Surface Properties of Decyl Glucoside

| Property | Value | Reference |

|---|---|---|

| Critical Micelle Concentration (CMC) | 2.5 mM | Deyab 2016; EcoSense |

| Surface Tension at CMC | 29 mN/m | EcoSense |

| Molecular Weight | 320.42 g/mol | Chemical databases |

| pH | 11-12 | Humblebee & Me |

| Active Surfactant Matter | 51% | Humblebee & Me |

The micellar behavior of decyl glucoside demonstrates unique characteristics compared to conventional surfactants. Research utilizing analytical ultracentrifugation techniques has revealed that alkyl glucosides, including decyl glucoside, form asymmetrical micelles at the critical micelle concentration, with micellar growth occurring immediately above this threshold [8]. This behavior differs significantly from ionic surfactants and contributes to the superior foaming properties observed in decyl glucoside formulations [7].

Interfacial activity studies have shown that decyl glucoside effectively reduces surface tension through the formation of oriented molecular films at air-water interfaces [9] [10]. The glucose head group demonstrates preferential orientation toward the aqueous phase, while the decyl hydrocarbon chain extends into the air phase, creating an efficient barrier that lowers interfacial energy [11]. Surface thermodynamic analysis indicates that decyl glucoside molecules pack with an area per molecule of approximately 22.9 square angstroms at the critical micelle concentration [9].

The adsorption behavior of decyl glucoside at solid-liquid interfaces has been extensively characterized using ellipsometry measurements on titanium dioxide surfaces [11]. Maximum adsorbed amounts are achieved slightly below the critical micelle concentration, where coverage corresponds approximately to a bilayer arrangement. This adsorption pattern suggests either bilayer formation or micellar network structures on hydrophilic surfaces, contributing to the excellent cleaning and emulsification properties of decyl glucoside [11].

Corrosion Inhibition in Magnesium-Air Battery Systems

Decyl glucoside has emerged as a highly effective corrosion inhibitor for magnesium anodes in magnesium-air battery applications, demonstrating exceptional performance in sodium chloride electrolyte solutions [5] [12]. The corrosion inhibition mechanism operates through physisorption of decyl glucoside molecules onto the magnesium surface, forming a protective monolayer that significantly reduces metal dissolution rates [5].

Table 2: Corrosion Inhibition Performance in Magnesium-Air Battery Systems

| DG Concentration (mM) | Corrosion Rate (mg cm⁻² h⁻¹) | Inhibition Efficiency (%) | Charge Transfer Resistance (Ω) |

|---|---|---|---|

| 0.0 | 18.99 | 0.0 | 33.5 |

| 0.1 | 15.04 | 20.8 | 44.2 |

| 0.5 | 9.74 | 48.7 | 70.3 |

| 1.0 | 5.67 | 70.1 | 145.0 |

| 1.5 | 2.84 | 85.0 | 283.5 |

| 2.5 | 1.10 | 94.2 | 1089.8 |

| 3.5 | 1.15 | 93.9 | - |

| 4.5 | 1.06 | 94.4 | - |

Electrochemical impedance spectroscopy studies have revealed that decyl glucoside addition substantially increases charge transfer resistance at the magnesium-electrolyte interface [5]. At the critical micelle concentration of 2.5 millimolar, charge transfer resistance increases from 33.5 ohms to 1089.8 ohms, representing a thirty-fold improvement in corrosion protection [5]. This dramatic increase correlates with the formation of a complete monolayer of decyl glucoside molecules on the magnesium surface.

The inhibition efficiency of decyl glucoside reaches a maximum value exceeding 94 percent at the critical micelle concentration, with minimal improvement observed at higher concentrations [5]. This concentration-dependent behavior confirms that optimal protection occurs when surface coverage approaches monolayer completion. Weight loss measurements conducted over 300-hour immersion periods demonstrate excellent correlation with electrochemical data, validating the reliability of both measurement techniques [5].

Table 3: Battery Performance Enhancement with Decyl Glucoside

| Current Density (mA cm⁻²) | DG Condition | Operating Voltage (V) | Utilization Efficiency (%) | Discharge Capacity (mAh g⁻¹) |

|---|---|---|---|---|

| 2.0 | Blank | 1.24 | 39.4 | 887 |

| 2.0 | 2.5 mM DG | 1.39 | 89.7 | 2054 |

| 5.0 | Blank | 1.15 | 36.9 | 752 |

| 5.0 | 2.5 mM DG | 1.36 | 86.2 | 1987 |

| 8.0 | Blank | 0.97 | 32.0 | 688 |

| 8.0 | 2.5 mM DG | 1.25 | 78.7 | 1608 |

Temperature-dependent studies indicate that decyl glucoside inhibition efficiency decreases with increasing temperature, consistent with physisorption mechanisms [5]. Activation energy calculations show substantial increases in the presence of decyl glucoside, rising from 10.87 kilojoules per mole in blank solution to 33.18 kilojoules per mole at optimal inhibitor concentration [5]. This activation energy enhancement confirms that decyl glucoside creates an energy barrier that impedes corrosion reactions.

Surface characterization using scanning electron microscopy reveals dramatic morphological differences between treated and untreated magnesium surfaces [5]. Untreated surfaces exhibit extensive pitting and corrosion damage, while decyl glucoside-treated surfaces show minimal attack and preserved surface integrity [5]. Fourier-transform infrared spectroscopy analysis confirms adsorption through oxygen atoms in the glucose ring and hydroxyl groups, with observed frequency shifts indicating chemical interaction with the magnesium surface [5].

Drug Delivery Systems: Microemulsions for Cutaneous Localization

Decyl glucoside serves as an essential component in microemulsion-based drug delivery systems designed for enhanced cutaneous localization of therapeutic compounds [13] [14] [15]. Sugar-based microemulsions incorporating decyl glucoside demonstrate superior penetration enhancement properties compared to conventional delivery vehicles, particularly for simultaneous delivery of multiple active ingredients [14].

Table 4: Microemulsion Formulation Components for Drug Delivery

| Component Type | Examples | Typical Concentration (%) | Function |

|---|---|---|---|

| Oil Phase | Isopropyl myristate, Monocaprylin | 5-50 | Solubilization matrix |

| Surfactant | Decyl glucoside | 10-20 | Emulsification |

| Co-surfactant | Ethanol | 5-15 | Viscosity reduction |

| Aqueous Phase | Water | 20-80 | Continuous phase |

| Drug Loading | Lycopene, Ascorbic acid | 0.04-0.2 | Active ingredient |

Research investigating decyl glucoside-based microemulsions for cutaneous delivery of lycopene and ascorbic acid has demonstrated remarkable enhancement in drug penetration [14]. Microemulsion formulations containing different monoglycerides as oil phases showed 3.3 to 8-fold increases in lycopene delivery into porcine ear skin compared to simple drug solutions [14]. The penetration enhancement effectiveness followed the order: monocaprylin > monoolein > monolaurin formulations [14].

Mechanistic studies reveal that decyl glucoside microemulsions enhance drug penetration through multiple pathways [13]. The small droplet size and large surface area-to-volume ratio of microemulsion systems facilitate improved contact with skin surfaces, while the surfactant properties of decyl glucoside contribute to temporary disruption of stratum corneum lipid organization [13]. This dual mechanism enables enhanced penetration without causing permanent barrier damage.

Transdermal delivery studies using water-in-oil emulsions containing decyl glucoside, lecithin, and ethanol have shown significant improvements in drug permeation parameters [16] [17]. Formulations containing 5 percent water, lecithin-ethanol-decyl glucoside surfactant mixture, and oleoyl-macrogol glycerides demonstrated substantial increases in steady-state flux and permeability coefficients for 5-fluorouracil delivery [16]. These systems exhibited excellent thermodynamic stability while maintaining acceptable safety profiles in animal models [16].

Biocompatibility assessments of decyl glucoside microemulsions demonstrate favorable tolerance profiles compared to conventional penetration enhancers [14]. Cytotoxicity evaluations using bioengineered skin models showed that decyl glucoside-containing formulations produced 2.2-fold higher cell viability compared to traditional irritant controls [14]. This enhanced biocompatibility profile makes decyl glucoside particularly suitable for chronic or repeated application scenarios.

Biocompatibility in Cosmetic Formulations: Synergistic Effects

Decyl glucoside demonstrates exceptional biocompatibility in cosmetic formulations, serving as a mild alternative to conventional sulfate-based surfactants while providing synergistic benefits when combined with other cosmetic ingredients [18] [19] [20]. The non-ionic nature of decyl glucoside contributes to its excellent tolerance across all skin types, including sensitive and compromised skin conditions [21] [22].

Table 5: Cosmetic Compatibility and Synergistic Effects

| Compatible Ingredient | Synergistic Effect | Application | Compatibility Rating |

|---|---|---|---|

| Cocamidopropyl Betaine | Enhanced foam quality | Shampoos, body wash | Excellent |

| Coco-glucoside | Improved mildness | Baby products | Excellent |

| Sodium Lauryl Sulfate | Foam stabilization | Cleansing products | Good |

| Glycerin | Increased hydration | Moisturizers | Excellent |

| Panthenol | Conditioning properties | Hair care | Good |

Compatibility studies demonstrate that decyl glucoside exhibits excellent synergistic interactions with amphoteric surfactants, particularly cocamidopropyl betaine [23] [24]. This combination produces enhanced foam quality and stability while reducing the potential for skin irritation compared to individual surfactant systems [24]. The synergistic effect allows formulators to achieve desired cleansing performance at lower total surfactant concentrations, contributing to improved product mildness [24].

Formulation studies with other alkyl glucosides show that decyl glucoside can be effectively combined with coco-glucoside and caprylyl/capryl glucoside to optimize specific performance characteristics [7] [24]. The combination with shorter-chain glucosides enhances solubilizing properties, while maintaining the superior foaming characteristics of decyl glucoside [7]. This flexibility enables precise tuning of formulation properties to meet specific application requirements [24].

Dermatological compatibility assessments conducted through human repeat insult patch testing demonstrate that decyl glucoside formulations consistently show non-irritating and non-sensitizing profiles [25] [26]. Studies involving up to 107 patients using formulations containing 0.5 to 1.8 percent active decyl glucoside showed no evidence of primary irritation or allergic sensitization [25]. These findings support the safe use of decyl glucoside in leave-on and rinse-off cosmetic products [26].

The environmental compatibility of decyl glucoside adds significant value to cosmetic formulations seeking sustainable positioning [20] [27]. As a 100 percent biodegradable ingredient derived from renewable plant sources, decyl glucoside contributes to reduced environmental impact while maintaining high performance standards [19] [20]. The readily biodegradable classification from the European Chemicals Agency confirms low potential for bioaccumulation or aquatic toxicity [27].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 220 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 219 of 220 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (35.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (64.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

54549-25-6

141464-42-8

Wikipedia

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Fragrance Ingredients

Cosmetics -> Emulsion stabilizing; Surfactant

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Pesticide, fertilizer, and other agricultural chemical manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Textiles, apparel, and leather manufacturing

D-Glucopyranose, oligomeric, decyl octyl glycosides: ACTIVE

Dates

2. Fiume MM, Heldreth B, Bergfeld WF, Belsito DV, Hill RA, Klaassen CD, Liebler D, Marks JG Jr, Shank RC, Slaga TJ, Snyder PW, Andersen FA. Safety assessment of decyl glucoside and other alkyl glucosides as used in cosmetics. Int J Toxicol. 2013 Sep-Oct;32(5 Suppl):22S-48S. doi: 10.1177/1091581813497764. PMID: 24174472.

3. Moore ZE, Cowman S. Wound cleansing for pressure ulcers. Cochrane Database Syst Rev. 2013 Mar 28;2013(3):CD004983. doi: 10.1002/14651858.CD004983.pub3. PMID: 23543538; PMCID: PMC7389880.

4. Monteiro AF, Paulino M, Máquina A, Amaro C, Viana I. Allergic contact dermatitis to decyl glucoside: Still an important allergen in Tinosorb M. Contact Dermatitis. 2020 Feb;82(2):126-128. doi: 10.1111/cod.13408. Epub 2019 Oct 17. PMID: 31566773.

5. Pereira N, Coutinho I, Andrade P, Gonçalo M. The UV filter tinosorb M, containing decyl glucoside, is a frequent cause of allergic contact dermatitis. Dermatitis. 2013 Jan-Feb;24(1):41-3. doi: 10.1097/DER.0b013e31827cd36f. PMID: 23340401.